molecular formula C14H20N2O3 B2891775 Furan-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone CAS No. 2320458-64-6

Furan-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone

Cat. No. B2891775
CAS RN: 2320458-64-6
M. Wt: 264.325
InChI Key: WORMEJHGLBGXSD-UHFFFAOYSA-N
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Description

Furan-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, also known as FDM, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in drug discovery and development. FDM belongs to the class of compounds known as diazepanes, which are characterized by a seven-membered ring structure containing two nitrogen atoms.

Scientific Research Applications

Synthesis and Chemical Reactions

From Tetrahydroindole to Furan-2-one Derivatives : Sobenina et al. (2011) describe a method where ethyl 3-(4,5,6,7-tetrahydroindol-2-yl)propynoate, when treated with dichlorodicyanobenzoquinone (DDQ) in methanol, affords furan-2-one derivatives. This reaction is notable for its yield of furan-2-one–4,5,6,7-tetrahydroindole–cyclobutene sequence in a 52% yield, indicating a potential route for the synthesis of compounds structurally related to Furan-2-yl(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone (Sobenina et al., 2011).

Catalytic Reduction of Biomass-Derived Furanic Compounds : Nakagawa et al. (2013) explored the reduction of furfural and 5-hydroxymethylfurfural (HMF), two important furanic compounds derived from biomass. Their work on heterogeneous catalysis highlights a pathway for the conversion of oxygen-rich compounds, potentially relevant to synthesizing furan-2-yl derivatives (Nakagawa, Tamura, & Tomishige, 2013).

Aza-Piancatelli Rearrangement for Cyclopentenones : The research by Reddy et al. (2012) on the aza-Piancatelli rearrangement demonstrates a high-efficiency method for synthesizing trans-4,5-disubstituted cyclopentenone derivatives from furan-2-yl(phenyl)methanol, indicating the versatility of furan derivatives in chemical synthesis (Reddy et al., 2012).

Potential Applications and Properties

Biomass-derived Solvent Applications : 2-Methyltetrahydrofuran (2-MeTHF) derived from renewable resources like furfural or levulinic acid, as discussed by Pace et al. (2012), serves as a promising alternative solvent in the search for environmentally benign synthesis strategies. Its properties make it suitable for various syntheses, highlighting the potential of furan derivatives in sustainable chemistry (Pace et al., 2012).

properties

IUPAC Name

furan-2-yl-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c17-14(13-3-1-9-19-13)16-6-2-5-15(7-8-16)12-4-10-18-11-12/h1,3,9,12H,2,4-8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORMEJHGLBGXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN(C1)C(=O)C2=CC=CO2)C3CCOC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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